molecular formula C19H22N2O2 B7135740 N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4-methylquinoline-3-carboxamide

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4-methylquinoline-3-carboxamide

Cat. No.: B7135740
M. Wt: 310.4 g/mol
InChI Key: AVPKGMAJWFZYLC-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4-methylquinoline-3-carboxamide is a complex organic compound characterized by its unique bicyclic structure and quinoline moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4-methylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-11-12-6-4-5-7-15(12)20-10-14(11)18(22)21-16-13-8-9-23-17(13)19(16,2)3/h4-7,10,13,16-17H,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPKGMAJWFZYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)C(=O)NC3C4CCOC4C3(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4-methylquinoline-3-carboxamide typically involves multiple steps:

  • Formation of the Bicyclic Intermediate: : The initial step involves the synthesis of the 7,7-dimethyl-2-oxabicyclo[3.2.0]heptane core. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile, followed by oxidation to introduce the oxygen atom.

  • Quinoline Derivative Synthesis: : The 4-methylquinoline-3-carboxylic acid is synthesized separately, often starting from aniline derivatives through a series of nitration, reduction, and cyclization reactions.

  • Coupling Reaction: : The final step involves coupling the bicyclic intermediate with the quinoline derivative. This is typically done using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4-methylquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4-methylquinoline-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4-methylquinoline-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The bicyclic structure and quinoline moiety allow the compound to fit into active sites or binding pockets, modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-2,4-difluoro-N-methylbenzamide
  • N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylsulfamoyl chloride

Uniqueness

Compared to similar compounds, N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-4-methylquinoline-3-carboxamide is unique due to its specific quinoline substitution, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

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